[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Overview
Description
“[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1269105-25-0 . It has a molecular weight of 229.19 and its IUPAC name is (1-tert-butyl-3-pyrrolidinyl)methanamine dihydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride” is 1S/C9H20N2.2ClH/c1-9(2,3)11-5-4-8(6-10)7-11;;/h8H,4-7,10H2,1-3H3;2*1H . This indicates that the compound consists of a pyrrolidine ring substituted with a tert-butyl group and a methylamine group. The compound also contains two chloride ions, as indicated by the ‘2ClH’ in the formula.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 229.19 .Scientific Research Applications
Asymmetric Synthesis
[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride plays a significant role in asymmetric synthesis, particularly in the creation of chiral compounds. For instance, Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing its use in the practical asymmetric synthesis of chiral pyrrolidine derivatives through nitrile anion cyclization strategy (Chung et al., 2005).
Structural Studies in Chemistry
Macías et al. (2018) explored the structural aspects of N-(pyrrol-2-yl)amines, including derivatives of [(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride, showcasing its relevance in structural chemistry, particularly in understanding molecular conformations and interactions (Macías et al., 2018).
Chemical Synthesis and Catalysis
The compound is instrumental in various chemical synthesis and catalysis processes. Zhang et al. (2009) developed an iodine–pyridine–tert-butylhydroperoxide catalytic system for the oxidation of primary amines to nitriles, indicating the potential of tert-butyl-based amines in green chemistry and catalysis (Zhang et al., 2009).
Organic Synthesis and Material Science
[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride is also a key player in organic synthesis and material science. For example, the preparation of various poly(pyridine–imide)s, as studied by Lu et al. (2014), illustrates its application in synthesizing high-performance polymers with specific properties like solubility and thermal stability (Lu et al., 2014).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, derivatives of [(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride are significant. Fleck et al. (2003) focused on synthesizing N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic preparation, demonstrating the compound's role in developing novel therapeutic agents (Fleck et al., 2003).
properties
IUPAC Name |
(1-tert-butylpyrrolidin-3-yl)methanamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2,3)11-5-4-8(6-10)7-11;;/h8H,4-7,10H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTPHRKUKYCSMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.